An In-depth Technical Guide to N-Cbz-4-methyl-L-phenylalanine: A Keystone for Advanced Peptide Synthesis and Drug Design
An In-depth Technical Guide to N-Cbz-4-methyl-L-phenylalanine: A Keystone for Advanced Peptide Synthesis and Drug Design
Introduction: The Strategic Advantage of Modified Amino Acids in Pharmaceutical Development
In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the use of non-natural amino acids has become a cornerstone for innovation. These engineered building blocks offer a sophisticated toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, N-Cbz-4-methyl-L-phenylalanine stands out as a pivotal intermediate. The strategic incorporation of a methyl group at the para position of the phenyl ring, combined with the classical benzyloxycarbonyl (Cbz) protecting group, provides a unique combination of properties that enhance the therapeutic potential of peptide-based drugs. This guide provides an in-depth technical overview of N-Cbz-4-methyl-L-phenylalanine, from its fundamental chemical and physical properties to its synthesis and strategic applications in drug development.
Chemical Structure and Physicochemical Properties
N-Cbz-4-methyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, possesses a well-defined molecular architecture that dictates its utility in chemical synthesis.
Molecular Structure
The structure of N-Cbz-4-methyl-L-phenylalanine is characterized by three key features: the L-phenylalanine backbone, a methyl group at the para (4th) position of the phenyl ring, and a benzyloxycarbonyl (Cbz) group protecting the alpha-amino group.
IUPAC Name: (2S)-2-[(benzyloxy)carbonylamino]-3-(4-methylphenyl)propanoic acid[1]
SMILES: CC1=CC=C(CC(=O)O)C=C1[1]
The presence of the Cbz group is critical for its application in peptide synthesis, as it prevents unwanted side reactions at the amino terminus during the coupling of amino acid residues[2].
Physical and Chemical Properties
The physicochemical properties of N-Cbz-4-methyl-L-phenylalanine are summarized in the table below. These properties are essential for its handling, storage, and application in various synthetic protocols.
| Property | Value | Source |
| CAS Number | 49759-58-2 | [1][3][4] |
| Molecular Formula | C₁₈H₁₉NO₄ | [1] |
| Molecular Weight | 313.35 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate; Slightly soluble in water. |
Note: Specific values for melting point and optical rotation for N-Cbz-4-methyl-L-phenylalanine are not consistently reported in the readily available literature. The values for closely related compounds suggest a melting point in the range of 80-100°C. The optical rotation of the unprotected 4-Methyl-L-phenylalanine is reported as [α]D20 = -10 ± 10° (c=1 in 1N HCl).
Synthesis of N-Cbz-4-methyl-L-phenylalanine: A Step-by-Step Protocol
The synthesis of N-Cbz-4-methyl-L-phenylalanine is typically achieved through the protection of the amino group of 4-methyl-L-phenylalanine using benzyl chloroformate (Cbz-Cl) under basic conditions. This straightforward yet robust procedure ensures a high yield of the desired product.
Underlying Principles of the Synthesis
The core of this synthesis is the Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base. In this case, the amino group of 4-methyl-L-phenylalanine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol
Materials:
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4-Methyl-L-phenylalanine
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃) or another suitable base
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Dioxane or a similar inert solvent
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Water
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Diethyl ether or ethyl acetate for extraction
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Hydrochloric acid (HCl) for acidification
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
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Dissolution of the Amino Acid: In a reaction vessel, dissolve 4-methyl-L-phenylalanine in an aqueous solution of sodium carbonate. The mixture should be cooled in an ice bath to 0-5 °C with stirring.
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Addition of Benzyl Chloroformate: Slowly and dropwise, add benzyl chloroformate to the cooled amino acid solution while vigorously stirring. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
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Reaction Monitoring: Continue stirring the reaction mixture at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
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Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate group, causing the N-Cbz-4-methyl-L-phenylalanine to precipitate as a white solid.
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
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Drying: Dry the purified product under vacuum to obtain N-Cbz-4-methyl-L-phenylalanine as a white to off-white solid.
Workflow Visualization
Caption: General workflow for the synthesis of N-Cbz-4-methyl-L-phenylalanine.
Applications in Drug Development and Peptide Science
The unique structural features of N-Cbz-4-methyl-L-phenylalanine make it a valuable building block in the synthesis of peptides with enhanced therapeutic properties.
Rationale for the 4-Methyl Substitution
The introduction of a methyl group at the para position of the phenyl ring has several strategic advantages in peptide design:
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Increased Hydrophobicity: The methyl group enhances the hydrophobicity of the amino acid side chain. This can lead to improved binding affinity of the peptide to its target receptor through increased hydrophobic interactions.
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Conformational Rigidity: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can result in higher binding affinity and selectivity for the target.
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Enhanced Metabolic Stability: The methyl group can shield the peptide backbone from enzymatic degradation by proteases, thereby increasing its in vivo half-life.
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Improved Membrane Permeability: By increasing the lipophilicity of the peptide, the 4-methyl substitution can enhance its ability to cross cell membranes, which is crucial for targeting intracellular proteins.
Role in Solid-Phase Peptide Synthesis (SPPS)
N-Cbz-4-methyl-L-phenylalanine is a key reagent in solid-phase peptide synthesis, a widely used method for the chemical synthesis of peptides.
Caption: The role of N-Cbz-4-methyl-L-phenylalanine in a typical SPPS cycle.
In a typical SPPS cycle, the N-terminal protecting group of the growing peptide chain attached to a solid support is removed. Then, the next amino acid in the sequence, in this case, N-Cbz-4-methyl-L-phenylalanine, is activated and coupled to the free amino group. The Cbz group on the incoming amino acid prevents self-polymerization. After the coupling reaction, the Cbz group can be selectively removed to allow for the addition of the next amino acid in the sequence.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling N-Cbz-4-methyl-L-phenylalanine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
General Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry place away from incompatible materials.
Conclusion
N-Cbz-4-methyl-L-phenylalanine is a strategically designed amino acid derivative that offers significant advantages for researchers, scientists, and drug development professionals. Its unique combination of a hydrophobicity-enhancing methyl group and a robust amino-protecting group makes it an invaluable tool for the synthesis of peptides with improved therapeutic profiles. A thorough understanding of its chemical structure, physical properties, and synthetic applications is essential for leveraging its full potential in the development of next-generation peptide-based drugs.
References
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
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NextSDS. (n.d.). N-Cbz-4-methyl-L-phenylalanine — Chemical Substance Information. Retrieved March 17, 2026, from [Link]
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Advent Chembio. (n.d.). N-Cbz-L-phenylalanine methyl ester, 98% [Z-Phe-OMe]. Retrieved March 17, 2026, from [Link]
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PubChem. (n.d.). Cbz-N-methyl-L-phenylalanine. Retrieved March 17, 2026, from [Link]
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PubChem. (n.d.). N-Boc-4-Methyl-L-phenylalanine. Retrieved March 17, 2026, from [Link]
- BOC Sciences. (n.d.). Safety Data Sheet N-Boc-4-methyl-L-phenylalanine.
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LookChem. (n.d.). N-Cbz-L-Phenylalanine. Retrieved March 17, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Retrieved March 17, 2026, from [Link]
- Miyazawa, M., & Hirashima, T. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Chemical Synthesis Advantage: Leveraging N-Cbz-L-Ala-L-Ala-OH for Research and Development. Retrieved March 17, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved March 17, 2026, from [Link]
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PubChem. (n.d.). 4-Carboxymethylphenylalanine. Retrieved March 17, 2026, from [Link]
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Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved March 17, 2026, from [Link]
